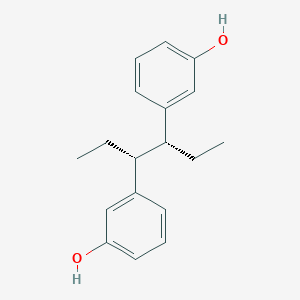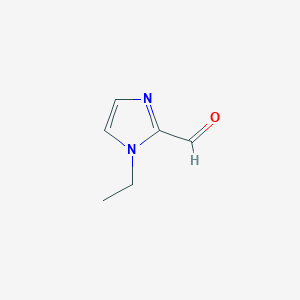![molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7](/img/structure/B39419.png)
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol is a chemical compound that belongs to the class of terpenes. It is commonly known as Perillyl alcohol (POH) and is derived from the essential oils of various plants, including lavender, peppermint, and cherries. POH has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
A compound with a similar structure, (4aR,8R,8aR)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydrospiro[chromene-2,1ʹ-cyclohexane]-4,8-diol, was synthesized using monoterpenoid reactions and evaluated for analgesic activity. This compound showed significant analgesic activity, far exceeding that of diclofenac sodium, suggesting potential applications in pain management (Il’ina et al., 2020).
Optical Properties for Molecular Diagnosis
The synthesis of a fluorescent probe for β-amyloids involving a naphthalene derivative demonstrated its high binding affinities toward Aβ aggregates. This research suggests applications in molecular diagnosis, particularly for Alzheimer’s disease (Fa et al., 2015).
Antituberculosis Activity
A study on 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols revealed high antituberculosis activity, with a specific compound being in the final stage of clinical trials. This indicates the therapeutic potential of such compounds in treating tuberculosis (Omel’kov et al., 2019).
Phytochemical Investigations
The isolation and structure elucidation of new trihydroxy sesquiterpenes from Teucrium mascatense, with a structure similar to the compound , were achieved. This work contributes to the understanding of natural product chemistry and potential pharmaceutical applications (Ali et al., 2015).
Repellent Properties Against Insects
A study on nootkatone, a sesquiterpene with a structure akin to the specified compound, revealed its strong repellent properties against termites and other insects. This suggests possible applications in pest control (Sauer et al., 2003).
Cytoprotective Effects
Research on dihydronaphthalenones from Catalpa ovata demonstrated cytoprotective effects against oxidative damage in HepG2 cells. This indicates potential applications in cellular protection and antioxidant research (Kil et al., 2018).
properties
CAS RN |
121923-99-7 |
|---|---|
Product Name |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
MEDDLWWQEUETQK-LCWAXJCOSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



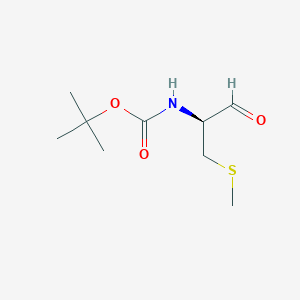
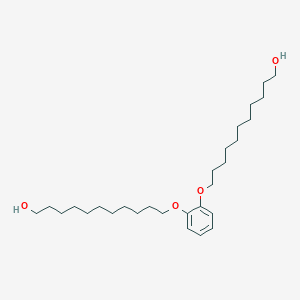
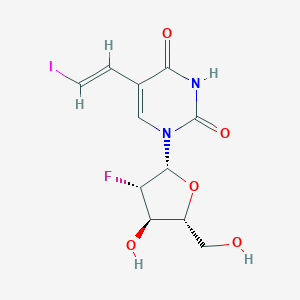
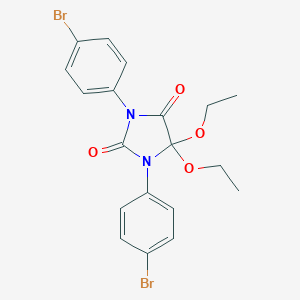
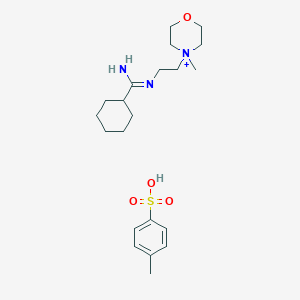
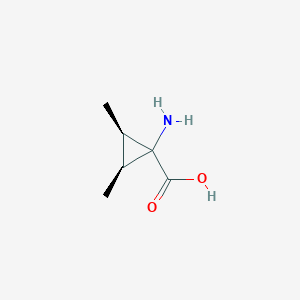
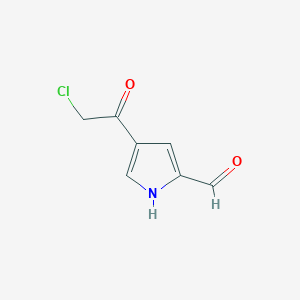
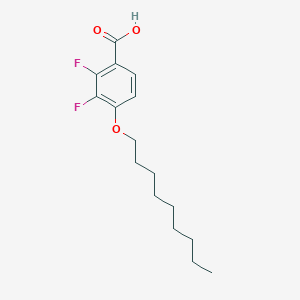
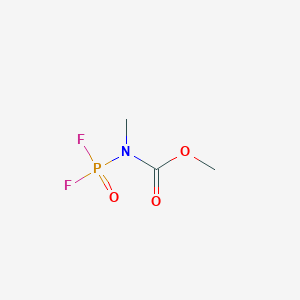
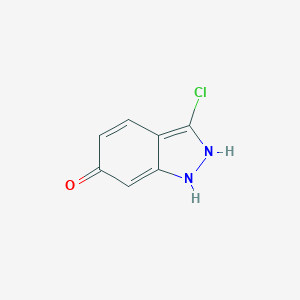
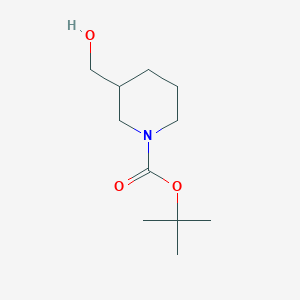
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
